Syn-copalol
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Overview
Description
Syn-copalol is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 13 (the latter with E-stereochemistry) and carries a hydroxy group at the terminal C-15 position. It has a role as a metabolite. It is a labdane diterpenoid and a primary alcohol.
Scientific Research Applications
1. Total Synthesis and Biosynthetic Studies
The labdane diterpene derivative, syn-copalol, has been a subject of interest in the field of organic synthesis. Toshima et al. (2002) described the total synthesis of racemic (±)-syn-copalol, a significant achievement for the study of polycyclic diterpenes. This synthesis process is crucial for the biosynthetic study of these compounds (H. Toshima, H. Oikawa, H. Yada, H. Ono, T. Toyomasu, T. Sassa, 2002).
2. Asymmetric Synthesis Techniques
The work of Li and Yang (2015) on constructing the 9,10-syn-trans-decalin skeleton, crucial for synthesizing this compound, showcases the advancements in asymmetric synthesis techniques. This research not only achieved the synthesis of this compound but also paved the way for creating a range of biologically active natural products (Zhonglian Li, Dan Yang, 2015).
3. Enzymatic Synthesis and Biological Activities
The enzymatic synthesis of natural diterpenes, including this compound, was explored by Hoshino et al. (2011). This study provided insights into the substrate specificity of a diterpene synthase from Mycobacterium tuberculosis and highlighted the biological activities of labdane-related diterpenes, contributing to our understanding of their roles in pathogenicity and phagocytosis inhibition (T. Hoshino, Chiaki Nakano, Takahiro Ootsuka, Yosuke Shinohara, T. Hara, 2011).
Properties
Molecular Formula |
C20H34O |
---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(E)-5-[(1R,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18,21H,2,6-10,12-14H2,1,3-5H3/b15-11+/t17-,18+,20-/m1/s1 |
InChI Key |
NERNKRPBSOBEHC-HZEYQZKKSA-N |
Isomeric SMILES |
C/C(=C\CO)/CC[C@@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |
Canonical SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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